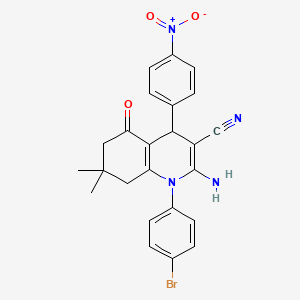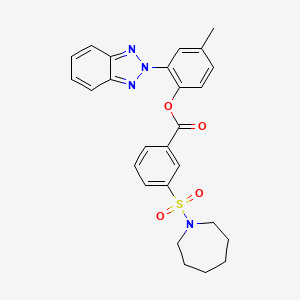![molecular formula C12H8Cl4N2S B11537591 (1E)-1-[1-(5-chlorothiophen-2-yl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11537591.png)
(1E)-1-[1-(5-chlorothiophen-2-yl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1E)-1-[1-(5-chlorothiophen-2-yl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine” is a hydrazone compound with an intriguing structure. It consists of a thiophene ring, a trichlorophenyl ring, and a hydrazine linkage. The compound’s systematic name reflects its substituents and double bond configuration.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2,4,6-trichlorobenzaldehyde with 5-chlorothiophene-2-carboxaldehyde in the presence of hydrazine hydrate. The reaction proceeds through a Schiff base intermediate, which subsequently cyclizes to form the hydrazone.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the condensation. Isolation and purification steps follow, yielding the target compound.
Industrial Production: While not widely produced industrially, this compound finds applications in research and specialized fields.
Chemical Reactions Analysis
Reactivity: The compound exhibits interesting reactivity due to its functional groups. Notable reactions include:
Oxidation: The hydrazone moiety can undergo oxidation to form the corresponding azo compound.
Reduction: Reduction of the hydrazone yields the corresponding hydrazine.
Substitution: Halogen atoms on the phenyl rings are susceptible to nucleophilic substitution.
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine hydrate (N₂H₄·H₂O).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.
Major Products: The oxidation of the hydrazone leads to the azo compound, while reduction produces the hydrazine derivative.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Coordination Chemistry: It can serve as a ligand in coordination complexes.
Antimicrobial Properties: Some hydrazones exhibit antimicrobial activity, making them relevant for drug discovery.
Bioconjugation: Researchers explore hydrazones for targeted drug delivery.
Dyes and Pigments: The compound’s unique structure may find applications in colorants.
Corrosion Inhibitors: Hydrazones can protect metals from corrosion.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs with identical substituents, similar hydrazones and azo compounds share structural features. Notable related compounds include:
- Compound A): A structurally related hydrazone with different substituents.
- Compound B): An azo compound with similar aromatic rings.
: Example reference for Compound A. : Example reference for Compound B.
Properties
Molecular Formula |
C12H8Cl4N2S |
|---|---|
Molecular Weight |
354.1 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]aniline |
InChI |
InChI=1S/C12H8Cl4N2S/c1-6(10-2-3-11(16)19-10)17-18-12-8(14)4-7(13)5-9(12)15/h2-5,18H,1H3/b17-6+ |
InChI Key |
HBWBDGTZLBFFRG-UBKPWBPPSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(S2)Cl |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Nitro-N-({N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11537534.png)
![N'-[(1Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide](/img/structure/B11537541.png)
![2-(3-Bromo-phenyl)-6-ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11537546.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11537566.png)
![2-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11537580.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537597.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11537598.png)

![2,4-dichloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537608.png)
methanone](/img/structure/B11537611.png)
